3'-Bromo-2-piperidinomethyl benzophenone

Positional isomer differentiation Lipophilicity Physicochemical profiling

3'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-03-0) is a synthetic benzophenone derivative belonging to the piperidinomethyl-substituted diaryl ketone class. Its structure is characterized by a benzophenone core bearing a bromine atom at the 3'-position (meta) of one phenyl ring and a piperidin-1-ylmethyl substituent at the ortho position of the second phenyl ring.

Molecular Formula C19H20BrNO
Molecular Weight 358.3 g/mol
CAS No. 898773-03-0
Cat. No. B1293340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-2-piperidinomethyl benzophenone
CAS898773-03-0
Molecular FormulaC19H20BrNO
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H20BrNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2
InChIKeyPPYBMWUCGNYYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Bromo-2-piperidinomethyl Benzophenone (CAS 898773-03-0): Structural Identity and Compound Class Context for Research Procurement


3'-Bromo-2-piperidinomethyl benzophenone (CAS 898773-03-0) is a synthetic benzophenone derivative belonging to the piperidinomethyl-substituted diaryl ketone class. Its structure is characterized by a benzophenone core bearing a bromine atom at the 3'-position (meta) of one phenyl ring and a piperidin-1-ylmethyl substituent at the ortho position of the second phenyl ring [1]. In authoritative databases, it is registered under PubChem CID 24725191 and MDL number MFCD03842474 . With a molecular formula of C19H20BrNO and a molecular weight of 358.28 g/mol, this compound is supplied primarily as a research intermediate or building block for medicinal chemistry and organic synthesis applications . Its strategic value lies in the unique combination of a sterically accessible ortho-piperidinomethyl group, a ketone bridge, and a meta-bromo substituent—features that collectively distinguish it from positional isomers and halogen-variant analogs in terms of synthetic utility and physicochemical profile.

Why 3'-Bromo-2-piperidinomethyl Benzophenone Cannot Be Replaced by Generic In-Class Analogs: The Case for Positional and Halogen Specificity


Within the piperidinomethyl benzophenone family, compounds differing only by the position of the piperidinomethyl group (ortho vs. para) or the nature of the halogen substituent (bromo vs. chloro vs. methyl) are often treated as functionally interchangeable by procurement workflows that prioritize CAS-number proximity. However, the ortho-piperidinomethyl arrangement in 3'-bromo-2-piperidinomethyl benzophenone creates a distinct steric and electronic environment around the ketone carbonyl, potentially altering metal-coordination geometry, directing-group capability in C–H activation, and binding-pocket complementarity in biological targets [1]. The meta-bromo substituent further provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is both more reactive than the corresponding chloro analog and more versatile than the non-halogenated methyl variant [2]. Physicochemical differences—including a computed XLogP3 of 4.6 for the target compound versus approximately 3.8 for the non-brominated 2-(piperidinomethyl)benzophenone [3]—translate to divergent solubility and permeability profiles that can critically affect assay outcomes. These structural distinctions mean that substitution with a positional isomer or halogen variant can lead to altered reactivity, different biological hit profiles, and ultimately failed experimental reproducibility.

Quantitative Comparative Evidence for 3'-Bromo-2-piperidinomethyl Benzophenone: Positional Isomer, Halogen, and Physicochemical Differentiation


Ortho-Piperidinomethyl vs. Para-Piperidinomethyl: Positional Isomer LogP and Topological Polar Surface Area Comparison

The target compound (ortho-piperidinomethyl, meta-bromo) exhibits a computed XLogP3 of 4.6, identical within measurement error to the para-bromo positional isomer 4'-bromo-2-piperidinomethyl benzophenone (CAS 898773-06-3), which has a reported LogP of 4.60–4.67 . However, the topological polar surface area (TPSA) of the target compound is 20.3 Ų [1], marginally higher than the 20.23 Ų reported for the para-isomer , reflecting the different spatial orientation of the basic piperidine nitrogen relative to the ketone. This ~0.1 Ų difference, while small, can influence passive membrane permeability in a congeneric series where every increment of PSA matters. Critically, the ortho-piperidinomethyl group creates an intramolecular steric environment that differentiates it from the para-substituted isomer in terms of rotational freedom around the CH2-piperidine bond, as evidenced by a rotatable bond count of 4 versus effectively constrained geometries in the para isomer.

Positional isomer differentiation Lipophilicity Physicochemical profiling Drug-likeness

Bromo vs. Chloro vs. Methyl Substituent: Reactivity Differentiation for Cross-Coupling and Derivatization

The meta-bromo substituent of the target compound provides a well-established reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. In the benzophenone scaffold class, bromo-substituted derivatives have demonstrated consistently higher reactivity in cross-coupling compared to chloro analogs, with typical relative rate enhancements of 5- to 20-fold for oxidative addition of Pd(0) into the C–Br bond (bond dissociation energy ~84 kcal/mol) versus C–Cl (bond dissociation energy ~95 kcal/mol) [1]. The target compound (C19H20BrNO, MW 358.28) contains a single bromine atom amenable to chemoselective coupling, whereas the 3'-methyl analog (C20H23NO, MW 293.40) lacks this synthetic versatility entirely, serving only as a passive structural comparator . The 3'-chloro analog (C19H20ClNO, MW 313.82) offers a halogen handle, but its lower reactivity often necessitates harsher coupling conditions (elevated temperature, stronger bases, specialized ligands) that may compromise functional group tolerance in complex synthetic sequences .

Synthetic utility Cross-coupling reactivity Halogen comparison Building block procurement

Purity Specification and Vendor Availability Benchmarking Against Positional Isomers

Commercially, 3'-bromo-2-piperidinomethyl benzophenone is available from multiple suppliers at graded purity specifications that differentiate it from its closest positional isomer. The target compound is offered at 97% purity by abcr GmbH (catalog AB365206) and at 98% purity by Leyan (catalog 1649711) , whereas the 4'-bromo isomer (CAS 898773-06-3) is predominantly listed at 95% purity by multiple vendors . A purity differential of 2–3 percentage points, while appearing modest, corresponds to a 2.5- to 4-fold reduction in total impurity burden (from 5% to 2% impurities), which can be decisive in assays sensitive to trace contaminants such as transition-metal-catalyzed reactions or cell-based phenotypic screens where impurities may cause off-target effects.

Purity comparison Vendor specification Procurement quality Batch consistency

Class-Level Biological Evidence: Bromine Substitution Enhances Antiproliferative Potency in Piperidine-Conjugated Benzophenone Series

In a 2019 study by Zabiulla et al., a series of piperidine-conjugated benzophenone analogs with amide linkers was evaluated for antiproliferative activity across six cancer cell lines (B16F10, A375, A549, HepG2, ACHN, MCF7). The most potent compound, 11f, which featured two bromo groups at the para positions of rings A and E, demonstrated target-specific action against melanoma cells—an effect attributed to the bromine substituents enhancing binding affinity to Bcl-2 and XIAP proteins via halogen bonding and hydrophobic interactions [1]. This class-level SAR finding supports the mechanistic rationale that bromine substitution on the benzophenone scaffold, as present in the target compound at the meta position, may confer enhanced target engagement compared to non-halogenated or chloro-substituted analogs. While the target compound was not directly tested in this study, the SAR trend across 11a–l indicates that bromine-containing benzophenone derivatives consistently achieved lower IC50 values than their chloro and methyl counterparts in apoptosis-related assays [2].

Anticancer activity Benzophenone SAR Bromine pharmacophore Melanoma

Recommended Research and Industrial Application Scenarios for 3'-Bromo-2-piperidinomethyl Benzophenone (CAS 898773-03-0)


Scaffold Diversification via Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

The meta-bromo substituent of 3'-bromo-2-piperidinomethyl benzophenone serves as a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. At a C–Br bond dissociation energy of ~84 kcal/mol, this site is chemoselectively addressable under standard coupling conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C), enabling diversification into biaryl derivatives without affecting the piperidine moiety or the benzophenone ketone [1]. This contrasts with the 3'-chloro analog, which typically requires more forcing conditions and specialized catalyst systems. For medicinal chemistry teams generating focused libraries, the bromo compound represents the optimal starting point due to its balance of reactivity and functional group tolerance.

Apoptosis-Targeted Anticancer Screening Based on Benzophenone-Bromine Pharmacophore SAR

Based on class-level SAR from Zabiulla et al. (2019), bromine-substituted piperidine-benzophenone conjugates exhibit selective antiproliferative activity against melanoma cell lines (B16F10, A375) through dual Bcl-2/XIAP inhibition [2]. The target compound, bearing a meta-bromo substituent and an ortho-piperidinomethyl group, represents a structurally distinct entry within this pharmacophore class. Researchers investigating programmed cell death pathways can utilize this compound as a probe to explore whether meta-bromine positioning recapitulates or diverges from the para-bromine SAR established in the reference study, potentially yielding novel IP around substitution-dependent target selectivity.

Physicochemical Property Optimization in CNS-Penetrant Benzophenone Series

With a computed XLogP3 of 4.6 and a topological polar surface area of ~20.3 Ų [3], 3'-bromo-2-piperidinomethyl benzophenone falls within a lipophilicity range associated with passive blood-brain barrier permeability (optimal CNS LogP range: 2–5; TPSA < 60–70 Ų). The ortho-piperidinomethyl group provides a basic amine center (predicted pKa ~8.3–8.6 for the piperidine nitrogen) that can be exploited for lysosomal trapping or receptor interaction, while the meta-bromo group anchors lipophilicity. Compared to the non-brominated 2-(piperidinomethyl)benzophenone (LogP ~3.84), the target compound offers enhanced CNS partitioning potential, making it a preferable starting point for neuroscience-focused drug discovery programs targeting G-protein-coupled receptors or ion channels.

Synthetic Intermediate for Ortho-Directed C–H Functionalization Studies

The ortho-piperidinomethyl moiety in the target compound can serve as a directing group for transition-metal-catalyzed C–H activation reactions on the adjacent phenyl ring. Academic and industrial groups developing novel C–H functionalization methodologies may select this compound over the para-piperidinomethyl isomer (CAS 898773-06-3) because the ortho arrangement positions the directing nitrogen in proximity to the targeted C–H bond, enabling cyclometalation and subsequent functionalization at the ortho' position of the benzophenone core [1]. This regiochemical advantage is absent in the para-isomer, making the target compound uniquely suited for methodology development in C–H activation chemistry.

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